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Compound of Interest

6-Chloro-n4,n4-
Compound Name:
dimethylpyrimidine-2,4-diamine

Cat. No.: B175177

An In-Depth Technical Guide to the Molecular Weight and Characterization of 6-Chloro-n4,n4-
dimethylpyrimidine-2,4-diamine

Abstract

This technical guide provides a comprehensive analysis of 6-Chloro-n4,n4-
dimethylpyrimidine-2,4-diamine, a heterocyclic compound of significant interest in medicinal
chemistry. The central focus of this document is the determination and validation of its
molecular weight, a fundamental parameter that underpins all subsequent research and
development activities. We will delve into the theoretical basis of its molecular weight, present
gold-standard analytical methodologies for its empirical confirmation, and contextualize its
importance within the broader landscape of drug discovery. This guide is structured to provide
not only procedural details but also the scientific rationale behind these experimental choices,
ensuring a thorough understanding for researchers in the field.

Core Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its fundamental
properties. 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine is a substituted pyrimidine, a
structural motif prevalent in a wide array of biologically active molecules.[1] Its precise identity
is defined by the data summarized below.
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Property Value Source | Method

Confirmed via

Molecular Formula CeHoCIN4
Crystallography[2]
Molecular Weight 172.62 g/mol Calculated
Exact Mass 172.05157 g/mol Calculated
CAS Number 1007-11-0 BLD Pharm|[3]

The image yau are

Chemical Structure 2D Representation
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Note: The molecular weight is the sum of the average atomic masses of the constituent atoms,
while the exact mass is calculated using the mass of the most abundant isotopes.

The Critical Role of Molecular Weight in Drug
Development

In drug discovery and development, molecular weight is not merely a number; it is a critical
gatekeeper for a compound's potential. It serves as the primary identifier, confirming that the
molecule synthesized is indeed the molecule intended. Beyond identity, it is a key predictor of
pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). For
instance, the well-regarded Lipinski's Rule of Five, a guideline for drug-likeness, posits that
poor absorption or permeation is more likely when the molecular weight is over 500. Therefore,
the accurate determination of a molecule's weight is the first step in its journey from a
laboratory curiosity to a potential therapeutic agent.

Gold-Standard Methodologies for Molecular Weight
Determination

Confirming the molecular formula and weight of a novel compound requires a multi-pronged,
self-validating approach. The two most powerful and complementary techniques for a small
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molecule like 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine are Mass Spectrometry and
Elemental Analysis.

Mass Spectrometry (MS): The Definitive Mass
Measurement

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge
ratio (m/z) of ionized molecules.[4] For small molecules, its precision is unparalleled, making it
the gold standard for molecular weight determination.[4][5]

Causality of Method Choice: We choose Liquid Chromatography-Mass Spectrometry (LC-MS)
for this application. The LC component separates the analyte from impurities, ensuring that the
mass spectrum is of the pure compound. High-Resolution Mass Spectrometry (HRMS), often
using Time-of-Flight (TOF) or Orbitrap analyzers, provides mass accuracy to within a few parts
per million (ppm).[6][7] This level of accuracy is often sufficient to unambiguously determine the
elemental composition of a molecule.[5][6]

Experimental Protocol: LC-MS Analysis

o Sample Preparation: Dissolve 1 mg of 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine in
1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
Further dilute to a working concentration of ~10 pg/mL.

o Chromatographic Separation (LC):
o Inject 5 pL of the sample onto a C18 reverse-phase column.

o Use a gradient elution method with Mobile Phase A (Water + 0.1% Formic Acid) and
Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The formic acid aids in the ionization
process.

o Run a gradient from 5% B to 95% B over 10 minutes to elute the compound.
e lonization (MS):

o Utilize an Electrospray lonization (ESI) source in positive ion mode. ESI is a soft ionization
technique ideal for polar small molecules, minimizing fragmentation.[5]
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o The expected ion would be the protonated molecule [M+H]*.

e Mass Analysis (MS):
o Scan a mass range from m/z 100 to 500.

o The expected m/z for the [M+H]* ion would be approximately 173.0588 (calculated from
the exact mass of the neutral molecule plus the mass of a proton).

e Data Analysis:
o Extract the mass spectrum for the chromatographic peak corresponding to the compound.

o Compare the measured accurate mass to the theoretical mass. A mass error of <5 ppm
provides high confidence in the assigned molecular formula.[6]

Workflow Visualization

Caption: Workflow for LC-MS based molecular weight determination.

Elemental Analysis (EA): The Foundational Formula
Confirmation

While MS provides a highly accurate mass, elemental analysis confirms the fundamental
building blocks of the molecule. This technique involves combusting the compound in an
oxygen-rich environment and quantifying the resulting gases (COz, H20, N2) to determine the
mass percentages of carbon, hydrogen, and nitrogen.[8][9]

Causality of Method Choice: Elemental analysis provides orthogonal validation to MS data. It
directly measures the elemental ratios, which are then used to calculate the empirical formula
—the simplest whole-number ratio of atoms in the compound.[8][10] When the mass of this
empirical formula is compared to the molecular weight determined by MS, one can definitively
confirm the molecular formula.[11]

Experimental Protocol: CHN Elemental Analysis

o Sample Preparation: Accurately weigh approximately 2-3 mg of the highly purified, dried
compound into a tin capsule.
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o Combustion: Place the capsule into the elemental analyzer. The sample is combusted at a
high temperature (~900-1000 °C) in a stream of pure oxygen.

e Reduction & Separation: The combustion gases pass through a reduction chamber to
convert nitrogen oxides to N2 gas. The resulting gas mixture (COz, H20, Nz, and excess Oz2)
is then separated using chromatographic columns.

o Detection: A thermal conductivity detector measures the concentration of each gas
component.

e Data Analysis:
o The instrument software calculates the percentage by mass of C, H, and N.
o Theoretical Percentages for CeHoCINa:
= %C =(6*12.011)/172.62*100 =41.75%
= %H=(9*1.008)/172.62 * 100 =5.26%
= %N = (4 * 14.007) / 172.62 * 100 = 32.45%

o The experimental results should be within £0.4% of the theoretical values to be considered
a match.

Logical Flow for Formula Confirmation
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Caption: Logic flow from experimental data to molecular formula confirmation.

Synthesis and Medicinal Chemistry Context

Substituted 2,4-diaminopyrimidines are crucial intermediates in pharmaceutical synthesis.[12]
[13] The synthesis of compounds like 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine often
begins with a more common precursor, such as 2,4-diamino-6-hydroxypyrimidine.[14] This
precursor undergoes chlorination, typically using a strong chlorinating agent like phosphorus
oxychloride (POCIs), to install the reactive chloro group at the 6-position.[14][15][16] The
dimethylamino group at the N4 position can be introduced through various synthetic routes.
The pyrimidine core is a privileged scaffold in drug design, appearing in drugs for cancer,
infections, and neurological disorders.[1]

Generalized Synthesis Pathway
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Caption: A generalized synthetic route for chloropyrimidine derivatives.

Conclusion

The molecular weight of 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine is 172.62 g/mol ,
corresponding to the molecular formula CeHoCINa. This guide has detailed the robust, self-
validating methodologies required to confirm this fundamental property. Through the combined
power of high-resolution mass spectrometry for precise mass determination and elemental
analysis for foundational formula confirmation, researchers can proceed with confidence in the
identity and purity of their material. Accurate molecular weight determination is a non-
negotiable cornerstone of chemical synthesis and drug development, ensuring the integrity and
reproducibility of all subsequent scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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